- A new enantioselective synthesis of milnacipran and an analogue by catalytic asymmetric cyclopropanation, Advanced Synthesis & Catalysis, 2001, 343(3), 299-302

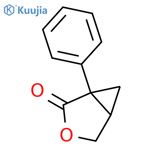

Cas no 96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane)

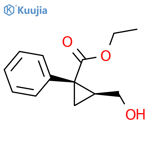

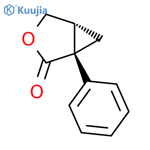

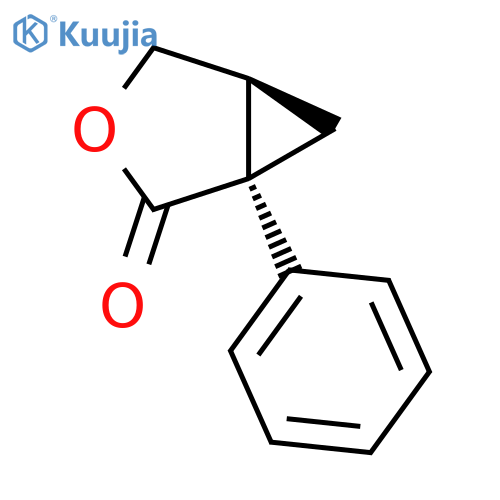

96847-52-8 structure

商品名:rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

CAS番号:96847-52-8

MF:C11H10O2

メガワット:174.195903301239

CID:2257488

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane 化学的及び物理的性質

名前と識別子

-

- rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane

- (1R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one

- (1R,5S)-1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one (ACI)

- 3-Oxabicyclo[3.1.0]hexan-2-one, 1-phenyl-, (1R)- (ZCI)

- rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane

-

- インチ: 1S/C11H10O2/c12-10-11(6-9(11)7-13-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2/t9-,11+/m1/s1

- InChIKey: WZGFIZUMKYUMRN-KOLCDFICSA-N

- ほほえんだ: O=C1OC[C@H]2C[C@@]12C1C=CC=CC=1

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P335845-1g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$ 150.00 | 2023-09-06 | ||

| TRC | P335845-10g |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$ 1160.00 | 2023-09-06 | ||

| TRC | P335845-1000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 1g |

$150.00 | 2023-05-17 | ||

| TRC | P335845-10000mg |

rac 1-Phenyl-2-oxo-3-oxabicyclo[3.1.0]hexane |

96847-52-8 | 10g |

$1160.00 | 2023-05-17 |

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Improved process for the preparation of levomilnacipran, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

リファレンス

- Synthesis of (+)- and (-)-milnacipran and their conformationally restricted analogs, Tetrahedron Letters, 1996, 37(5), 641-4

ごうせいかいろ 4

はんのうじょうけん

1.1 Catalysts: Rhodium, tetrakis[μ-[methyl (2S)-4-(oxo-κO)-2-azetidinecarboxylato-κN1]]di-, (Rh… Solvents: Dichloromethane ; 2 h, reflux

リファレンス

- Comparative enantiocontrol with allyl phenyldiazoacetates in asymmetric catalytic intramolecular cyclopropanation, Chirality, 2003, 15(4), 369-373

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium hydride Solvents: Water ; 6 h, 90 - 100 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Hydrochloric acid Solvents: Water ; 4 h, pH 1 - 2, 60 - 70 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water

リファレンス

- A process for the preparation of Dextromilnacipran or its salt thereof, India, , ,

ごうせいかいろ 6

はんのうじょうけん

リファレンス

- 1-Phenyl-2-(hydroxymethyl)cyclopropanecarboxylic acid and derivatives, Bollettino Chimico Farmaceutico, 1978, 117(6), 331-42

ごうせいかいろ 7

はんのうじょうけん

リファレンス

- Stereocontrolled Synthesis of Trisubstituted Cyclopropanes: Expedient, Atom-Economical, Asymmetric Syntheses of (+)-Bicifadine and DOV21947, Organic Letters, 2006, 8(17), 3885-3888

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Toluene , Tetrahydrofuran ; 10 min, rt; 20 min, rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

1.2 Reagents: Monosodium phosphate Solvents: Water ; rt

リファレンス

- Synthesis of enantiopure cyclopropyl esters from (-)-levoglucosenone, Organic & Biomolecular Chemistry, 2016, 14(31), 7520-7528

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

1.2 Solvents: Benzene ; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol ; 15 h, reflux; 30 min, 150 °C; 45 min, 15 mm Hg, 150 °C

リファレンス

- (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties, Journal of Medicinal Chemistry, 2018, 61(1), 372-384

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium amide Solvents: Benzene ; 30 min, < 20 °C; 30 min, rt

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

1.2 Solvents: Benzene ; 25 min, < 20 °C; 30 min, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 8 h, reflux

リファレンス

- Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode, Journal of Medicinal Chemistry, 2012, 55(20), 8838-8858

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium amide Solvents: Benzene ; 0 °C; 3 h, rt

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

1.2 0 °C; 2 h, rt

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 0 °C

リファレンス

- Synthesis of enantiomerically pure milnacipran analogs and inhibition of dopamine, serotonin, and norepinephrine transporters, Bioorganic & Medicinal Chemistry Letters, 2007, 17(10), 2834-2837

ごうせいかいろ 12

はんのうじょうけん

1.1 150 °C

リファレンス

- In vivo and in vitro olefin cyclopropanation catalyzed by engineered and chimeric heme enzymes, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん

リファレンス

- Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008, 18(13), 3682-3686

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Sodium amide Solvents: Benzene ; 7 min, cooled; 1 h, rt

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

1.2 Solvents: Benzene ; 20 min, cooled; 20 min, cooled

1.3 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 19 h, reflux

リファレンス

- Preparation of pyrimidinylcyclopropane derivatives having BACE1 inhibiting activity, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

リファレンス

- Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: Cyclopropane-based conformationally restricted analogs of haloperidol, Bioorganic & Medicinal Chemistry, 2008, 16(19), 8875-8881

ごうせいかいろ 16

はんのうじょうけん

1.1 Solvents: Dimethylformamide , Water ; 41 h, pH 8, 27 °C; acidified

リファレンス

- Microbiological transformations. 34. Enantioselective hydrolysis of a key-lactone involved in the synthesis of the antidepressant milnacipran, Tetrahedron Letters, 1996, 37(26), 4519-4522

ごうせいかいろ 17

はんのうじょうけん

1.1 Catalysts: Ferrous perchlorate , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , (4S,4′S)-2,2′-[(1R)-2,2′,3,3′-Tetrahydro-1,1′-spirobi[1H-indene]-7,7′-diyl]bis[4… Solvents: Chloroform ; 4 h, rt

1.2 30 h, 60 °C

1.2 30 h, 60 °C

リファレンス

- Enantioselective Iron-Catalyzed Intramolecular Cyclopropanation Reactions, Angewandte Chemie, 2014, 53(48), 13188-13191

ごうせいかいろ 18

はんのうじょうけん

リファレンス

- Synthesis, stereochemistry, and chiroptical spectra of cyclopropyl lactones and thionolactones, Tetrahedron: Asymmetry, 1996, 7(11), 3169-3180

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Raw materials

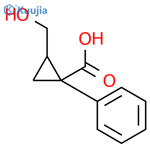

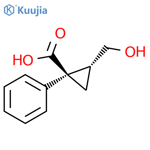

- (1R,2S)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylicacid

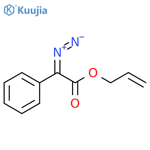

- Allyl phenyldiazoacetate

- 1-Phenyl-3-oxabicyclo3.1.0hexan-2-one

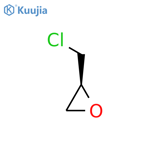

- (S)-Epichlorohydrin

- 2-(hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

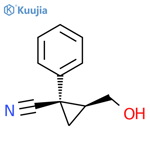

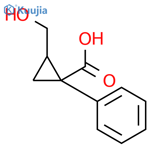

- (1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropanecarbonitrile

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane Preparation Products

rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane 関連文献

-

Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153

-

Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336

-

Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415

-

J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038

-

Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198

-

10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

96847-52-8 (rac 1-Phenyl-2-oxo-3-oxabicyclo3.1.0hexane) 関連製品

- 1374664-80-8(4-(4-Methoxyphenyl)pyridin-3-amine)

- 2703748-97-2((2S,3aS,6aS)-N-methyl-octahydrocyclopentabpyrrole-2-carboxamide hydrochloride)

- 2171449-67-3(2-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-2-azabicyclo2.1.1hexane-5-carboxylic acid)

- 1880109-24-9((3-Amino-2,2-difluoropropyl)(1-cyclopropylpropyl)methylamine)

- 1694938-25-4(1-acetyl-2-methylpiperidine-4-carboxylic acid)

- 1256629-14-7((R)-a-Amino-2-naphthalenebutanoic acid)

- 1797223-13-2(N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}pyridine-4-carboxamide)

- 896354-42-0(N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)benzamide)

- 2172547-94-1(3-(2-hydroxycyclobutyl)phenol)

- 887887-51-6(4-ethoxy-N-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-ylbenzamide)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬